molecular formula C21H23NO4S B588147 Racecadotril-d5 CAS No. 1246815-11-1

Racecadotril-d5

Cat. No. B588147
M. Wt: 390.509
InChI Key: ODUOJXZPIYUATO-LKOJFEAXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Racecadotril-d5 is an internal standard for the quantification of racecadotril . It is a prodrug form of the neprilysin (NEP) inhibitor thiorphan . In vivo, racecadotril reduces or prevents castor oil-induced diarrhea without delaying intestinal transit in rats .


Synthesis Analysis

A preparation method for racecadotril includes reacting benzylacrylic acid with thioacetic acid, distilling off unreacted thioacetic acid by use of CH2Cl2, condensating the resulting product with benzyl glycinate para-toluene-sulphonate salt in presence of CH2Cl2, and then crystallizing in alcohol solvent to get racecadotril with high purity .


Molecular Structure Analysis

The molecular formula of Racecadotril-d5 is C21H18D5NO4S . The structure includes a phenyl group labeled with deuterium .


Chemical Reactions Analysis

Racecadotril-d5 has been used in the development of orodispersible films (ODFs) containing 30 mg racecadotril for pediatric use . The study focused on preparing high drug loading ODFs with successful mechanical and physicochemical properties .


Physical And Chemical Properties Analysis

The molecular weight of Racecadotril-d5 is 390.509 . The physical properties of Racecadotril-d5 were evaluated in the development of orodispersible films (ODFs), focusing on appearance, tensile strength, percent elongation, weight, thickness, and other parameters .

Scientific Research Applications

Pharmacodynamics and Clinical Effects

  • Racecadotril acts as an inhibitor of the enzyme neutral endopeptidase (NEP), leading to increased exposure to NEP substrates like enkephalins and atrial natriuretic peptide (ANP) (Eberlin, Mück & Michel, 2012).

Efficacy in Treating Acute Diarrhea

  • In adults with acute diarrhea, racecadotril shows more efficacy than placebo or Saccharomyces boulardii, and similar efficacy as loperamide but with fewer adverse events like rebound constipation (Fischbach et al., 2016).
  • Racecadotril demonstrates significant antisecretory activity in vivo, suggesting its effectiveness in treating diarrhea without affecting intestinal motility (Primi et al., 1999).

Comparative Studies

  • Comparative studies indicate that while racecadotril is effective in treating diarrhea, more research is needed to fully establish its place in diarrhea treatment, especially in comparison to drugs like loperamide (Huijghebaert, Awouters & Tytgat, 2003).

Pediatric Applications

  • In children with acute watery diarrhea, racecadotril is effective and safe, especially when used alongside oral rehydration therapy (Salazar-Lindo et al., 2000).

Additional Insights

  • Racecadotril exhibits potential in treating cholera in adults, although it does not provide additional benefits beyond standard treatment (Alam et al., 2003).
  • A systematic review indicates that racecadotril is more effective than placebo in reducing symptoms' duration in children with acute diarrhea, and it is safe and well-tolerated (Gordon & Akobeng, 2015).

Safety And Hazards

Racecadotril-d5 should be handled with care to avoid inhalation and contact with skin, eyes, and clothing . It is recommended to use personal protective equipment and ensure adequate ventilation .

Future Directions

Racecadotril, the non-deuterated form of Racecadotril-d5, has been found to be more efficacious than other treatments for acute diarrhea in children, except for loperamide . This supports the use of racecadotril in the treatment of acute diarrhea in children, suggesting potential future directions for the use of Racecadotril-d5 .

properties

IUPAC Name

(2,3,4,5,6-pentadeuteriophenyl)methyl 2-[[2-(acetylsulfanylmethyl)-3-phenylpropanoyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4S/c1-16(23)27-15-19(12-17-8-4-2-5-9-17)21(25)22-13-20(24)26-14-18-10-6-3-7-11-18/h2-11,19H,12-15H2,1H3,(H,22,25)/i3D,6D,7D,10D,11D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODUOJXZPIYUATO-LKOJFEAXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCC(CC1=CC=CC=C1)C(=O)NCC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])COC(=O)CNC(=O)C(CC2=CC=CC=C2)CSC(=O)C)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Racecadotril-d5

Synthesis routes and methods

Procedure details

To a stirred ice-cold solution of 2.85 g (12 mmoles) 3-acetylthio-2-benzylpropanoic acid in 20 ml THF are successively added a mixture of 4.04 g (12 mmoles) glycine benzyl ester p.tosylate and 1.71 ml triethylamine in 20 ml CHCl3, a solution of 1.83 g (12 mmoles) HOBT in 15 ml THF, and a solution of 2.63 g (12.8 mmoles) DCC in 10 ml CHCl3.
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.71 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2.85 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
4.04 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
1.83 g
Type
reactant
Reaction Step Six
Name
Quantity
2.63 g
Type
reactant
Reaction Step Seven
Name
Quantity
20 mL
Type
solvent
Reaction Step Eight
Name
Quantity
15 mL
Type
solvent
Reaction Step Nine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Racecadotril-d5
Reactant of Route 2
Reactant of Route 2
Racecadotril-d5
Reactant of Route 3
Reactant of Route 3
Racecadotril-d5
Reactant of Route 4
Reactant of Route 4
Racecadotril-d5
Reactant of Route 5
Reactant of Route 5
Racecadotril-d5
Reactant of Route 6
Reactant of Route 6
Racecadotril-d5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.